
2-Bromoethyl benzoate
Overview
Description
2-Bromoethyl benzoate is an organic compound with the molecular formula C9H9BrO2. It is an ester formed from benzoic acid and 2-bromoethanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoethyl benzoate can be synthesized through the esterification of benzoic acid with 2-bromoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, the major products can include azidoethyl benzoate, thiocyanatoethyl benzoate, or methoxyethyl benzoate.
Hydrolysis: The major products are benzoic acid and 2-bromoethanol.
Scientific Research Applications
2-Bromoethyl benzoate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions
Mechanism of Action
The mechanism of action of 2-Bromoethyl benzoate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new compounds. The ester group in this compound can also participate in hydrolysis reactions, breaking down into benzoic acid and 2-bromoethanol .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl benzoate: Similar in structure but contains a chlorine atom instead of bromine.
2-Iodoethyl benzoate: Contains an iodine atom instead of bromine.
Ethyl benzoate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-Bromoethyl benzoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This increased reactivity allows for a broader range of chemical transformations and applications in organic synthesis .
Biological Activity
2-Bromoethyl benzoate is an organic compound that has garnered attention for its diverse biological activities and applications in various scientific fields. This article delves into the compound's biochemical properties, molecular mechanisms, metabolic pathways, and its implications in pharmacology and organic synthesis.
Chemical Structure and Properties
This compound is an ester formed from benzoic acid and 2-bromoethanol. Its structure can be represented as follows:
The presence of the bromine atom enhances its reactivity, making it a useful intermediate in organic synthesis and a potential candidate for biological applications.
Enzymatic Interactions
The primary biochemical activity of this compound involves its hydrolysis by esterases, leading to the formation of benzoic acid and 2-bromoethanol. This reaction is crucial as both metabolites can participate in various biochemical pathways. For instance, benzoic acid can be conjugated with glycine to form hippuric acid, which is excreted via urine .
Cellular Effects
The compound influences cellular processes by modifying proteins involved in signaling pathways. The introduction of benzoate groups can alter the phosphorylation status of signaling proteins, thereby affecting signal transduction. Additionally, it may impact gene expression by modifying transcription factors or regulatory proteins.
The molecular mechanism through which this compound exerts its biological effects primarily hinges on its electrophilic nature due to the bromine atom. This allows it to undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to bromine, leading to the formation of new compounds. Furthermore, the ester bond can be hydrolyzed under acidic or basic conditions.
Metabolic Pathways
This compound participates in several metabolic pathways:
- Hydrolysis : The ester bond is hydrolyzed by esterases to yield benzoic acid and 2-bromoethanol.
- Conjugation : Benzoic acid can undergo conjugation with amino acids like glycine.
- Transport : The compound is distributed within tissues through passive diffusion and active transport mechanisms.
Biological Activity Evaluation
Recent studies have evaluated the biological activity of this compound and its derivatives:
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, making them candidates for pharmaceutical applications.
- Local Anesthetic Effects : Research has shown that certain benzoate derivatives possess local anesthetic properties comparable to established anesthetics like tetracaine .
Local Anesthetic Study
A study focused on synthesizing various benzoate compounds found that specific derivatives of this compound demonstrated significant local anesthetic effects. The evaluation included surface anesthesia and block anesthesia tests, revealing promising results for clinical applications .
Compound Name | Local Anesthetic Effect |
---|---|
2-Bromoethyl-4-(propylamino)benzoate | Good |
Tetracaine | Excellent |
Pramocaine | Excellent |
Antimicrobial Studies
Another investigation into the antimicrobial activity of related compounds indicated that some derivatives showed effective inhibition against bacterial strains, suggesting potential therapeutic uses in treating infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromoethyl benzoate, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via esterification between benzoic acid derivatives and 2-bromoethanol. One approach involves acid-catalyzed esterification using sulfuric acid in refluxing ethanol, yielding high-purity products after purification . Optimization can employ experimental designs like rotational central composite design (CCD), which evaluates variables such as pH, temperature, and stirring speed to maximize yield or encapsulation efficiency in formulations . For Williamson ether synthesis, tetrabutylammonium bromide (TBAB) in THF facilitates bromide activation, achieving yields >90% under controlled conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- NMR : H NMR will show signals for the aromatic protons (δ 7.3–8.1 ppm), the methylene groups adjacent to the bromine (δ 3.5–4.0 ppm), and the ester carbonyl (δ ~170 ppm in C NMR).
- IR : Strong absorption bands at ~1720 cm (ester C=O stretch) and 600–800 cm (C-Br stretch).
- Mass Spectrometry : Molecular ion peaks at m/z 269 (CHBrO) and characteristic fragmentation patterns for the bromoethyl group .
Q. What are the primary applications of this compound in organic synthesis and drug development?
- Methodological Answer :
- Intermediate in Organic Synthesis : Used to prepare fluorene derivatives via multi-step reactions, such as the synthesis of 3-bromofluorenone, which is critical in photophysical studies .
- Drug Delivery : Optimized microencapsulation using CCD designs improves controlled release formulations, as demonstrated in emamectin benzoate studies .
Advanced Research Questions
Q. How does the electronic nature of the benzoate group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing benzoate group enhances the electrophilicity of the adjacent bromine, accelerating S2 reactions. Steric hindrance from the aromatic ring, however, may reduce accessibility. Comparative kinetic studies with alkyl bromides (e.g., 1-bromo-2-chloroethane) can quantify these effects using HPLC or GC-MS to track reaction progress .
Q. What strategies can resolve contradictions in biological activity data for benzoate derivatives across different studies?
- Methodological Answer : Contradictions, such as conflicting cytotoxicity results (e.g., sodium benzoate in HepG2 vs. THLE2 cells ), require meta-analysis frameworks. Systematic reviews with subgroup analyses (e.g., dose-response curves, cell line variability) and standardized protocols (e.g., ISO 10993-5 for cytotoxicity assays) can isolate confounding variables .
Q. How can computational chemistry predict the degradation pathways of this compound under various environmental conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations model hydrolysis pathways, identifying transition states and activation energies. For example, aqueous degradation may proceed via nucleophilic attack on the bromine atom, with solvation effects modeled using polarizable continuum models (PCMs) .
Q. What experimental designs are suitable for optimizing encapsulation efficiency of benzoate derivatives in drug delivery systems?
- Methodological Answer : Rotational CCD with response surface methodology (RSM) is effective. Variables like polymer concentration, pH, and crosslinking agents are tested, and encapsulation efficiency is analyzed via ANOVA. For example, a 3-factor CCD achieved >85% encapsulation efficiency for emamectin benzoate .
Properties
IUPAC Name |
2-bromoethyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBBDZULQFKSIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335150 | |
Record name | 2-Bromoethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-54-8 | |
Record name | 2-Bromoethyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromoethyl Benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.